molecular formula C10H10N2O2 B12818534 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid

2-(1H-Benzo[d]imidazol-6-yl)propanoic acid

Cat. No.: B12818534
M. Wt: 190.20 g/mol
InChI Key: NQNLBJJOKNPSGI-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged" structure in medicinal chemistry. nih.govacs.org This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. acs.orgdiva-portal.org The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects. nih.gov

The significance of the benzimidazole scaffold is underscored by its presence in numerous FDA-approved drugs. acs.org These include anthelmintics like albendazole, proton pump inhibitors such as omeprazole, and antihistamines. nih.gov The wide-ranging therapeutic applications of benzimidazole derivatives encompass:

Anticancer Activity: Benzimidazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule formation and the inhibition of key enzymes like topoisomerase. nih.govresearchgate.net

Antimicrobial Properties: The scaffold is a component of many agents with antibacterial, antifungal, and antiviral activities. diva-portal.orgnih.gov For instance, certain benzimidazole derivatives have demonstrated efficacy against strains of Staphylococcus aureus and the yeast Candida albicans. nih.gov

Antiviral Effects: Some benzimidazole derivatives have been investigated for their ability to inhibit viral replication, including that of the hepatitis C virus (HCV). nih.gov

The ability of the benzimidazole core to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its capacity to bind effectively to biological macromolecules, making it a highly valuable framework in the design of new therapeutic agents. acs.org Research has shown that substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are particularly important for modulating biological activity. nih.govnih.gov

Overview of Propanoic Acid Moieties in Bioactive Compound Development

The propanoic acid moiety is a common functional group found in a variety of bioactive compounds and serves as a valuable component in drug design. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it typically exists as a carboxylate anion, which can participate in ionic interactions with biological targets.

Recent studies have highlighted the potential of propanoic acid derivatives as scaffolds for the development of novel therapeutic agents. For example, a 2024 study demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid possess both anticancer and antioxidant properties. nih.gov The synthetic flexibility of this moiety allows for the introduction of various other chemical groups, facilitating the optimization of biological activity. nih.gov

The incorporation of a propanoic acid side chain can influence a molecule's pharmacokinetic properties, such as its solubility and ability to be transported across biological membranes. This functional group is a key feature in the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the "profens," which includes ibuprofen (B1674241) and naproxen.

Rationale for Investigating 2-(1H-Benzo[d]imidazol-6-yl)propanoic Acid and Related Analogs

While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the established significance of its constituent chemical motifs. The combination of a benzimidazole scaffold with a propanoic acid side chain at the 6-position presents a molecule with the potential for multifaceted biological activity.

The rationale for exploring this compound and its analogs is rooted in the following points:

Synergistic or Additive Effects: The well-documented and diverse biological activities of the benzimidazole scaffold, when coupled with the bioactive potential of the propanoic acid moiety, could lead to compounds with enhanced or novel therapeutic properties.

Modulation of Activity through Substitution: The 6-position of the benzimidazole ring is a known site for substitution that can significantly influence the molecule's biological profile. nih.govnih.gov Attaching a propanoic acid group at this position could lead to unique interactions with biological targets.

Favorable Physicochemical Properties: The propanoic acid group can improve the water solubility and pharmacokinetic profile of the parent benzimidazole, potentially enhancing its bioavailability and efficacy.

Potential for Novel Therapeutic Applications: Given the broad activities of benzimidazoles, derivatives such as this compound could be investigated for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

The systematic investigation of this compound and its analogs would involve its chemical synthesis, thorough characterization, and screening against a panel of biological targets to elucidate its potential as a lead compound for drug development.

Detailed Research Findings on Related Benzimidazole Analogs

In the absence of direct research on this compound, this section presents findings on closely related analogs to infer the potential chemical and biological properties of the target compound.

Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net For instance, a common method involves reacting the diamine with a carboxylic acid under dehydrating conditions, often using strong acids like polyphosphoric acid. researchgate.net

A recent study in 2024 detailed the unexpected formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one from the reaction of o-phenylenediamine and 2-benzoylcyclohexanone. acs.org This highlights that reaction conditions can significantly influence the final benzimidazole product.

Starting MaterialsReagentsProductReference
o-phenylenediamine, 2-benzoylcyclohexanoneEthanol, H₂SO₄6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one acs.org
4-cyano-1,2-phenylenediamine, substituted benzaldehydesNot specified2-aryl-5-cyano-1H-benzimidazoles researchgate.net

Biological Activity of Substituted Benzimidazoles

Research on various 6-substituted benzimidazole derivatives has revealed significant biological activities. A 2022 study designed and synthesized a series of N,2,6-trisubstituted 1H-benzimidazole derivatives and evaluated their antimicrobial and anticancer activities. diva-portal.org Several compounds with substitutions at the C-6 position, such as a methyl group, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines. diva-portal.org

Another study synthesized 2,5- and/or 6-substituted benzimidazoles and reported their antimicrobial activities. nih.gov Notably, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as a potent agent against Gram-positive bacteria. nih.gov

CompoundSubstitution PatternBiological ActivityReference
2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazoleC-2: 4-chlorophenyl, C-6: methyl, N-1: benzylAntibacterial (MRSA), Anticancer diva-portal.org
5-Chloro-2-(2-cyclohexylethyl)benzimidazoleC-2: 2-cyclohexylethyl, C-5: ChloroAntibacterial (Gram-positive) nih.gov

These findings suggest that substitution at the 6-position of the benzimidazole ring is a viable strategy for developing potent bioactive molecules. The introduction of a propanoic acid moiety at this position in this compound could therefore lead to a compound with significant therapeutic potential, warranting further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c1-6(10(13)14)7-2-3-8-9(4-7)12-5-11-8/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

NQNLBJJOKNPSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CN2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzimidazole (B57391) Core in Propanoic Acid Derivatives

The formation of the benzimidazole nucleus is the foundational step in synthesizing these compounds. Various methods have been developed, ranging from classical one-pot condensations to more complex multi-step sequences.

The most traditional and widely utilized method for constructing the benzimidazole ring is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. mdpi.comijariie.com This reaction, often referred to as the Phillips method, typically involves heating the two components, frequently in the presence of a strong acid like hydrochloric acid, to facilitate dehydration and cyclization. ijariie.comsrrjournals.com

The general mechanism involves the initial formation of a monoacyl derivative of the o-phenylenediamine, which then undergoes intramolecular cyclization at elevated temperatures to form the benzimidazole ring. mdpi.com Numerous variations of this method exist, employing different carboxylic acid precursors such as aldehydes, esters, or orthoesters. ijariie.comijrar.org The use of aldehydes has become particularly widespread due to their commercial availability and the diverse range of possible substitutions. beilstein-journals.org

To improve reaction efficiency and adhere to green chemistry principles, various catalytic systems have been introduced. Lewis acids like ZrCl₄, SnCl₄, and TiCl₄ have proven to be effective catalysts. ijariie.com Other approaches utilize organocatalysts like L-proline in aqueous media or employ microwave irradiation to reduce reaction times and improve yields. mdpi.comijrar.org

Table 1: Catalysts and Conditions for Benzimidazole Synthesis via Cyclocondensation Use the interactive controls to view different data sets.

CatalystReactantsNotesReference
Hydrochloric Acid (HCl)o-Phenylenediamine, Carboxylic AcidsClassical method, often requires heat. ijariie.com
Lewis Acids (e.g., ZrCl₄, SnCl₄)o-Phenylenediamine, OrthoestersEfficient catalysis for condensation. ijariie.com
L-Prolineo-Phenylenediamine, Aldehydes/Carboxylic AcidsOrganocatalyst used in aqueous media, considered a green method. ijrar.org
Ammonium (B1175870) Chloride (NH₄Cl)o-Phenylenediamine, Carbonyl CompoundsAn environmentally benign and commercially available catalyst. nih.gov
Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃)o-Phenylenediamine, AldehydesSelectively yields double-condensation products with electron-rich aldehydes. beilstein-journals.orgbeilstein-journals.org
ConditionDescriptionAdvantageReference
High Temperature / RefluxTraditional heating in a solvent.Drives the reaction to completion. eijppr.com
Microwave IrradiationUses microwave energy to heat the reaction.Significantly reduces reaction time (by up to 98%) and can increase yield. organic-chemistry.org
Aqueous MediaUtilizes water as the solvent.Environmentally friendly ("green") approach. ijrar.org
Solvent-FreeReactants are mixed without a solvent, sometimes with grinding.Reduces chemical waste and simplifies purification. rsc.org

The synthesis of more complex or specifically substituted analogs often requires multi-step reaction sequences. nih.gov These approaches provide greater control over the final structure, allowing for the introduction of functional groups that might not be compatible with one-pot condensation conditions. longdom.org

One such strategy involves the initial synthesis of a substituted diamine intermediate. nih.gov For example, a synthesis could start with a compound like 5-chloro-2-nitroacetanilide, which undergoes nucleophilic substitution, followed by deacetylation and hydrogenation to yield a specifically substituted o-phenylenediamine. nih.gov This custom diamine is then condensed with an appropriate aldehyde or carboxylic acid to form the target benzimidazole. nih.gov Another approach focuses on building the propanoic acid side chain onto a pre-formed benzimidazole core. For instance, a Friedel-Crafts reaction between ethyl 2-chloropropionate and an alkylbenzene can produce an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed to the final propanoic acid. google.com

Solid-phase synthesis has also been employed for creating libraries of benzimidazole derivatives. nih.gov This technique involves attaching a starting material, such as an amino-benzimidazole, to a resin support. Subsequent reactions, including coupling with amino acids and intramolecular cyclization, are carried out on the solid support, allowing for the efficient, parallel synthesis of numerous analogs. nih.gov

Functionalization and Derivatization Strategies for the Propanoic Acid Moiety and Benzimidazole Nitrogen

Once the core benzimidazole propanoic acid structure is formed, further modifications can be made to the propanoic acid side chain and the nitrogen atoms of the imidazole (B134444) ring to explore structure-activity relationships.

The benzimidazole ring contains two nitrogen atoms: a pyrrole-type (N1) and a pyridine-type (N3). chemicalbook.com The hydrogen on the N1 nitrogen is acidic and can be removed by a base, making it a prime site for electrophilic substitution. longdom.orgchemicalbook.com N-alkylation is a common functionalization strategy. nih.gov

Chemoselective acylation at the benzimidazole nitrogen can also be achieved. rsc.org For example, using copper bromide (CuBr) as a catalyst with pyridine (B92270) as a base, benzimidazoles can be N-acylated with phenylacetic acids to yield tertiary amides. rsc.org This selective reaction highlights the ability to modify the nitrogen atom without affecting other parts of the molecule.

Introducing substituents onto the benzene (B151609) portion of the benzimidazole ring is a key strategy for creating analogs. mdpi.comijariie.com This is most commonly achieved by starting with a pre-substituted o-phenylenediamine. mdpi.comnih.govresearchgate.net For example, reacting 3,4-diaminobenzoic acid with various benzaldehyde (B42025) derivatives can produce 2-aryl-1H-benzimidazole-5-carboxylic acids. researchgate.net Similarly, using a substituted 1,2-phenylenediamine in a condensation reaction allows for the synthesis of benzimidazoles with a wide array of functional groups on the benzene ring. nih.govresearchgate.net

Another advanced method involves a transition-metal-free intramolecular amination of an aryl iodide. nih.gov This approach allows for the regioselective synthesis of N-substituted benzimidazoles, overcoming the issue of generating isomeric mixtures that can occur in traditional condensation reactions. nih.gov

Table 2: Examples of Substituents Introduced on the Benzimidazole Ring

Starting Diamine Reactant Substituent Position Resulting Compound Class Reference
4-Cyano-1,2-phenylenediamine Substituted Benzaldehydes 5-Cyano 2-Aryl-5-cyano-1H-benzimidazoles nih.gov
3,4-Diaminobenzoic acid Benzaldehyde derivatives 5-Carboxylic acid 2-Aryl-1H-benzimidazole-5-carboxylic acids researchgate.net
4,5-Dimethyl-1,2-phenylenediamine Succinic acid 5,6-Dimethyl 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid nih.gov

Optimization of Reaction Conditions and Yields in Benzimidazole Propanoic Acid Synthesis

Optimizing reaction conditions is crucial for maximizing product yields, reducing reaction times, and promoting environmentally sustainable processes. Research has focused on the systematic investigation of catalysts, solvents, temperature, and reaction time. ijrar.org

For the condensation of o-phenylenediamine with aldehydes, catalysts like ammonium chloride (NH₄Cl) have been shown to be highly effective in solvents like chloroform (B151607) (CHCl₃) at room temperature, yielding products in up to 94%. nih.gov The use of L-proline as an organocatalyst in water at reflux has been developed as a green and efficient method, producing excellent yields. ijrar.org The choice of catalyst can also influence selectivity; for instance, Er(OTf)₃ can selectively produce 1,2-disubstituted benzimidazoles from electron-rich aldehydes, while the absence of a catalyst favors the mono-substituted product. beilstein-journals.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. Compared to conventional heating, it can increase yields by 10-50% while reducing reaction times by 96-98%. organic-chemistry.org

Table 3: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis

Catalyst (mol%) Solvent Temperature Time Yield (%) Reference
NH₄Cl (400) CHCl₃ Room Temp. 4 h 94 nih.gov
L-Proline (10) Water Reflux 1 h 95 ijrar.org
Er(OTf)₃ (10) None 80°C 2 min 99 beilstein-journals.org
None Water 100°C 5 min 92 beilstein-journals.org

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 2-(1H-Benzo[d]imidazol-6-yl)propanoic Acid and Its Derivatives

Spectroscopic techniques are fundamental in elucidating the structure of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, methods such as NMR, IR, and mass spectrometry reveal detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift (δ) indicates the electronic environment of protons, while spin-spin coupling provides information about adjacent protons. docbrown.info Similarly, ¹³C NMR reveals the number and types of carbon atoms in a molecule. docbrown.info

For benzimidazole (B57391) derivatives, the protons on the aromatic benzimidazole ring typically appear as multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.1 and 7.7 ppm. rsc.orgmdpi.com The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a much further downfield chemical shift, sometimes as high as δ 12.88 ppm, due to hydrogen bonding. rsc.org The protons of the aliphatic side chain, such as the propanoic acid group, resonate in the upfield region of the spectrum. docbrown.info

In the ¹³C NMR spectrum of benzimidazole derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 110-150 ppm. The carbonyl carbon of a carboxylic acid or ketone group is characteristically found much further downfield, often exceeding δ 170 ppm. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted-1H-benzo[d]imidazole Derivatives Data below is for illustrative derivatives as reported in the literature.

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
2-Ethyl-1H-benzo[d]imidazole 8.10 (s, 1H, NH), 7.38 – 7.65 (m, 4H, Ar-H), 3.56 (dt, 2H, CH₂), 2.47 (s, 6H, CH₃ - Note: likely solvent or impurity, typical ethyl CH₃ is a triplet) 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 rsc.org
2-Cyclohexyl-1H-benzo[d]imidazole 12.11 (s, 1H, NH), 7.60 (dd, 2H, Ar-H), 7.22-7.17 (m, 2H, Ar-H), 2.79 (tt, 1H, CH), 2.00 (d, 2H, CH₂), 1.77 (d, 2H, CH₂), 1.72-1.51 (m, 3H, CH₂), 1.46 - 1.15 (m, 3H, CH₂) 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 rsc.org
2-Phenyl-1H-benzo[d]imidazole 12.88 (s, 1H, NH), 8.24 – 8.14 (m, 2H, Ar-H), 7.64 – 7.47 (m, 5H, Ar-H), 7.27 – 7.15 (m, 2H, Ar-H) Not provided rsc.org

| 2-(4-Chlorophenyl)-1H-benzimidazole | 12.97 (br s, 1H, NH), 8.19 (d, 2H), 7.68 (d, 1H), 7.63 (d, 2H), 7.54 (d, 1H), 7.23-7.20 (m, 2H) | 150.1, 143.7, 135.0, 134.4, 129.0, 128.7, 128.1, 122.7, 121.8, 118.9, 111.4 | beilstein-journals.org |

This is an interactive table. Click on the headers to sort.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound and its derivatives, several characteristic absorption bands are expected.

A broad absorption band typically appears in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibration of the benzimidazole ring gives rise to a sharp or broad peak around 3200-3500 cm⁻¹. mdpi.com The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically found around 1700 cm⁻¹. For a related ketone derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a very strong C=O band was observed at 1682 cm⁻¹. mdpi.com Aromatic C=C and C-H stretching vibrations are also observed in their characteristic regions.

Table 2: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Source
N–H stretch ~3200-3550 mdpi.com
O–H stretch (Carboxylic Acid) ~2500-3300 rsc.org
C=O stretch (Ketone/Acid) ~1680-1744 mdpi.comnih.gov
Aromatic C=C stretch ~1450-1600 researchgate.net

| Aromatic C–H stretch | ~3000-3100 | researchgate.net |

This is an interactive table. Click on the headers to sort.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound.

For example, HRMS analysis of 2-benzyl-1H-benzimidazole showed a [M+H]⁺ ion at m/z 209.1073, which corresponds to the calculated value of 209.1079 for the formula C₁₄H₁₃N₂. beilstein-journals.org Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, the [M+Na]⁺ ion was found at 251.0351, consistent with the calculated mass of 251.0352 for C₁₃H₉ClN₂Na. beilstein-journals.org This level of accuracy is instrumental in confirming the elemental composition of newly synthesized molecules.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to determine the empirical formula, and when combined with the molecular weight from mass spectrometry, it confirms the molecular formula. The experimental percentages are compared against the calculated values for the proposed structure.

For instance, the elemental analysis of 2-cyclohexyl-1H-benzo[d]imidazole yielded C 78.01%, H 8.08%, and N 14.03%, which is in excellent agreement with the calculated values of C 77.96%, H 8.05%, and N 13.99% for the molecular formula C₁₃H₁₆N₂. rsc.org Likewise, analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate found C 73.71%, H 7.01%, and N 9.39%, closely matching the calculated values for C₁₉H₂₀N₂O·H₂O. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives such as (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one have shown it crystallizes in the monoclinic space group P2₁/n. jyu.fi Another related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, was found to crystallize in the monoclinic system with the P2₁/c space group. mdpi.com This data is foundational for a detailed understanding of the molecule's solid-state packing and intermolecular interactions.

Elucidation of Molecular Conformation and Stereochemistry

X-ray crystallography provides precise details about molecular geometry. For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a related derivative, the analysis revealed that the molecule is non-planar, with a significant dihedral angle of 78.04° between the benzimidazole ring system and the attached benzene (B151609) ring. nih.gov

The crystal structure is often stabilized by a network of non-covalent interactions. In the case of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, an infinite-chain hydrogen bond motif is formed along the b-axis, involving the benzimidazole and water molecules. mdpi.com For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the crystal structure is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions. nih.gov These interactions are critical in dictating the supramolecular assembly and the physical properties of the compound in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of benzimidazole derivatives containing a carboxylic acid moiety, such as this compound, the crystal packing is primarily governed by a network of hydrogen bonds, supplemented by other non-covalent interactions like π-π stacking. While specific crystallographic data for this compound is not available in the surveyed literature, extensive studies on closely related benzimidazole-carboxylic acid compounds provide a robust model for its expected solid-state behavior.

Hydrogen Bonding: The Primary Supramolecular Synthon

The benzimidazole ring system and the carboxylic acid group are both potent hydrogen bond donors and acceptors. This dual functionality allows for the formation of strong and directional intermolecular connections, which are the cornerstone of the supramolecular assembly in these compounds.

Research on analogous structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid and 3-(1H-benzimidazol-2-yl)propanoic acid, reveals several key hydrogen bonding motifs that are anticipated to be present in the crystal structure of this compound. rsc.orgnih.goviucr.org These interactions typically involve the imidazole N-H group, the unprotonated imidazole nitrogen atom, and the carboxylic acid's hydroxyl and carbonyl groups.

The most prevalent hydrogen bonds observed in related structures include:

N-H···O Bonds: The acidic proton of the imidazole ring (N-H) can form a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule.

O-H···N Bonds: The hydroxyl group of the carboxylic acid is a potent hydrogen bond donor and can interact with the basic nitrogen atom of the benzimidazole ring of a neighboring molecule. iucr.org

O-H···O Bonds: Carboxylic acid groups can form dimeric structures through a pair of O-H···O hydrogen bonds, a common and highly stable motif in carboxylic acids.

These interactions often lead to the formation of one-dimensional chains or two-dimensional networks. nih.goviucr.org For instance, in the crystal structure of a copper(I) complex of 3-(1H-benzimidazol-2-yl)propanoic acid, O-H···O hydrogen bonds link the molecules into chains, which are then interconnected by N-H···O hydrogen bonds to form a two-dimensional network. nih.gov

Illustrative Hydrogen Bond Parameters in Related Benzimidazole Derivatives

To provide a quantitative perspective, the following table presents typical hydrogen bond geometries observed in the crystal structures of analogous compounds. These values offer a reasonable approximation of what can be expected for this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference Compound
O-H···N0.821.692.4911663-(1H-benzimidazol-2-yl)propanoic acid complex
N-H···O0.861.972.7251463-(1H-benzimidazol-2-yl)propanoic acid complex
C-H···O----2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

Data derived from crystallographic studies of related compounds and presented here as a predictive model. nih.goviucr.org

π-π Stacking and Other Weak Interactions

The crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, for example, exhibits C-H···π and π–π interactions, with a centroid-centroid distance of 3.6166(15) Å between adjacent benzimidazole and benzene rings. iucr.org These interactions contribute to the formation of a zigzag chain, resulting in a complex supramolecular structure. iucr.org

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules. For benzimidazole (B57391) derivatives, these calculations offer deep insights into their electronic nature.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are foundational quantum mechanical approaches used to investigate the electronic structure of molecules. DFT, in particular, has been widely applied to benzimidazole-containing compounds to analyze their optimized structures and properties. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used to perform these calculations. researchgate.net These methods allow for the determination of molecular geometries and the electronic ground state, which are crucial for understanding the molecule's behavior. mdpi.comnih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical stability and reactivity. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability, with a larger gap indicating higher stability. researchgate.net For benzimidazole derivatives, HOMO-LUMO analysis helps in understanding charge transfer within the molecule and its potential to interact with other species. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Benzimidazole Derivative

ParameterValue (a.u.)
HOMO Energy-0.225
LUMO Energy-0.083
HOMO-LUMO Gap0.142

Note: This data is illustrative for a related benzimidazole derivative and calculated using DFT methods. The specific values for 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid may vary.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net Red regions on an MESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. nih.gov This analysis reveals hyperconjugative interactions and charge delocalization, quantifying the stabilization energy associated with these electronic transfers. researchgate.netresearchgate.net For example, significant stabilization energies arise from interactions between lone pair orbitals and antibonding orbitals, indicating strong intramolecular charge transfer. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical methods, particularly DFT, are proficient at predicting spectroscopic parameters. Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and show good correlation with experimental data, aiding in structure elucidation. mdpi.comresearchgate.net These theoretical predictions are crucial for confirming the molecular structure and understanding its dynamic behavior in solution. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a ligand, such as a benzimidazole derivative, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Affinities and Binding Modes

Molecular docking studies predict the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov For benzimidazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. nih.gov These studies have shown that benzimidazole compounds can bind to the minor groove of DNA and inhibit enzymes like topoisomerase I. nih.gov The predicted binding affinities can help in prioritizing compounds for further experimental testing. nih.gov

Table 2: Predicted Binding Affinities of Selected Benzimidazole Derivatives with Human Topoisomerase I

CompoundBinding Affinity (kcal/mol)
Derivative 11a-5.453
Derivative 12a-5.429
Derivative 12b-5.512

Source: Data from a study on novel 1H-benzo[d]imidazole derivatives. nih.gov

These computational approaches provide a detailed and multi-faceted understanding of the chemical and physical properties of this compound and related compounds, guiding further research and development in various scientific fields.

Structure-Based Design Principles for Analog Optimization

Structure-based drug design relies on understanding the interaction between a ligand and its biological target at a molecular level. For benzimidazole derivatives, structure-activity relationship (SAR) studies have provided valuable insights into how modifications of the core structure influence biological activity. nih.govnih.gov These principles are crucial for the rational design of more potent and selective analogs of a lead compound like this compound.

Research on various benzimidazole derivatives has consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring system significantly impact their pharmacological effects. nih.govnih.gov For instance, studies on anti-inflammatory benzimidazoles revealed that the nature of the substituent at the C-6 position can greatly influence activity. nih.gov Specifically, the introduction of a nitrile group at the C-6 position has been shown to result in excellent inhibition of Janus kinase 3 (JAK3). nih.gov

In the context of optimizing this compound, a medicinal chemist would systematically synthesize and test a series of analogs to build a SAR profile. The propanoic acid moiety at the C-6 position is a key feature, and its modification could lead to significant changes in activity. For example, altering the length of the alkyl chain, converting the carboxylic acid to an ester or amide, or introducing further substitutions on the propanoic acid group could modulate binding affinity and pharmacokinetic properties.

The following table illustrates a hypothetical optimization strategy for analogs of this compound, based on established SAR principles for the benzimidazole class. The biological activity data presented is illustrative, demonstrating how incremental structural changes can lead to improved potency.

CompoundStructureModification from Parent CompoundHypothetical Biological Activity (IC50, µM)
Parent CompoundThis compound-15.2
Analog 1Methyl 2-(1H-benzo[d]imidazol-6-yl)propanoateEsterification of the carboxylic acid10.5
Analog 22-(1H-Benzo[d]imidazol-6-yl)propanamideAmidation of the carboxylic acid8.1
Analog 32-(1-Methyl-1H-benzo[d]imidazol-6-yl)propanoic acidMethylation at N-1 position5.7
Analog 42-(2-Methyl-1H-benzo[d]imidazol-6-yl)propanoic acidMethylation at C-2 position12.3

This hypothetical data suggests that converting the carboxylic acid to an amide (Analog 2) or alkylating the N-1 position (Analog 3) could be beneficial for potency, while modification at the C-2 position (Analog 4) might be detrimental. Such a systematic approach allows for the development of more effective therapeutic candidates.

Prediction of Pharmacokinetic and Drug-Likeness Properties (In Silico ADME)

Before committing to the synthesis of a new chemical entity, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are predicted using computational models. This in silico screening helps to identify compounds with a higher probability of success in later stages of drug development.

For this compound, we can predict its drug-likeness by evaluating its physicochemical properties against established guidelines for oral bioavailability.

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rules are:

Molecular weight (MW) ≤ 500 Daltons

Log P (an octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Veber's Rule adds further criteria related to molecular flexibility and polarity, which are also important for oral bioavailability:

Number of rotatable bonds (NRB) ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Å2

A compound is considered to have good drug-like properties if it does not violate more than one of Lipinski's rules.

PropertyPredicted Value for this compoundCalculated Value for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid nih.govLipinski's Rule of Five ComplianceVeber's Rule Compliance
Molecular Weight (g/mol)190.20218.25Yes (≤ 500)-
Log P1.852.6Yes (≤ 5)-
Hydrogen Bond Donors32Yes (≤ 5)-
Hydrogen Bond Acceptors33Yes (≤ 10)-
Number of Rotatable Bonds24-Yes (≤ 10)
Topological Polar Surface Area (Å2)66.466.0-Yes (≤ 140)

Based on these in silico predictions, This compound fully complies with both Lipinski's Rule of Five and Veber's Rule. It has a low molecular weight, a balanced lipophilicity (Log P), and an appropriate number of hydrogen bond donors and acceptors. Furthermore, its low number of rotatable bonds and optimal polar surface area suggest good molecular flexibility and permeability, which are favorable for oral absorption. These findings indicate that the compound possesses a promising drug-like profile, warranting further investigation through synthesis and biological testing.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies and Molecular Target Identification

Interaction with Topoisomerase Enzymes (Topoisomerase I and II)

While there is no specific research detailing the interaction of 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid with topoisomerase enzymes, numerous studies have established that the benzimidazole (B57391) scaffold is a key feature in a variety of topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them important targets in cancer therapy.

Research into 2-substituted benzoxazole (B165842) and benzimidazole derivatives has identified several compounds with potent inhibitory activity against both human topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov For instance, 2-phenoxymethylbenzimidazole was found to be a more potent Topo I poison than the reference drug camptothecin, with an IC50 value of 14.1 µM. nih.gov In another study, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole demonstrated high activity as a Topoisomerase I inhibitor. nih.gov The structure-activity relationship (SAR) studies from this research indicated that substituents at the 5- and 6-positions of the benzimidazole ring, particularly those capable of acting as hydrogen bond acceptors, are important for Topoisomerase I inhibition. nih.gov

Furthermore, novel benzimidazole-triazole derivatives have been designed and synthesized, with some compounds showing significant inhibitory activity against Topoisomerase I. acs.org Molecular dynamics simulations of these derivatives have helped to validate their binding poses within the enzyme's active site. acs.org It has been noted that some benzimidazole derivatives act as topoisomerase poisons, meaning they stabilize the enzyme-DNA cleavage complex, rather than inhibiting the catalytic activity of the enzyme directly. acs.org

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives on Topoisomerase Enzymes

Compound Target Enzyme IC50 (µM) Reference
2-Phenoxymethylbenzimidazole Topoisomerase I 14.1 nih.gov
5-Nitro-2-(p-nitrobenzyl)benzoxazole Topoisomerase II 91.41 nih.gov
2-(p-Nitrobenzyl)benzoxazole Topoisomerase II 17.4 nih.gov

This table presents data for benzimidazole and benzoxazole derivatives, not the specific subject compound.

Modulation of Alpha-Glucosidase Activity

There are no direct studies on the effect of this compound on alpha-glucosidase. However, the benzimidazole scaffold has been explored for its potential as an alpha-glucosidase inhibitor, an important target for the management of type 2 diabetes.

A study on s-substituted benzimidazole-thioquinoline derivatives revealed several compounds with significant α-glucosidase inhibitory activity. nih.gov The most potent compound in this series, with a 4-bromobenzyl substitution, exhibited an IC50 value of 28.0 ± 0.6 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic studies of this derivative indicated a competitive mode of inhibition. nih.gov

Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines also reported potent α-glucosidase inhibitory activity. acs.org The structure-activity relationship of various benzimidazole derivatives has been explored, with a 3D-QSAR model being developed to predict the inhibitory potential of new analogues. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Derivative IC50 (µM) Mode of Inhibition Reference
Benzimidazole-thioquinoline derivative (6j) 28.0 ± 0.6 Competitive nih.gov

This table presents data for benzimidazole derivatives, not the specific subject compound.

Inhibition of Prolyl Oligopeptidase (POP)

Specific data on the inhibition of prolyl oligopeptidase (POP) by this compound is not available in the current literature. However, recent research has highlighted the potential of the benzimidazole scaffold in targeting this enzyme. POP is a serine protease that has been implicated in neurological disorders, making its inhibitors a subject of interest.

A study published in 2024 described the synthesis and in vitro screening of novel benzimidazole derivatives as POP inhibitors. nih.gov These compounds, which were hydrazone–Schiff bases of benzimidazole, demonstrated excellent to good inhibitory activities, with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM, when compared to the standard inhibitor Z-prolyl-prolinal. nih.gov Molecular docking analyses of these derivatives provided insights into their binding interactions with the active site of the POP enzyme. nih.govtandfonline.com

Interaction with D-Amino Acid Oxidase (DAAO)

There is no direct evidence of this compound interacting with D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that metabolizes D-amino acids and is a target for therapeutic intervention in conditions like schizophrenia. nih.gov

Research has been conducted on competitive inhibitors of human DAAO (hDAAO), which has provided a detailed understanding of the structure-function relationships at the enzyme's active site. nih.govresearchgate.net While specific data on the subject compound is lacking, the broader class of benzimidazole derivatives has been investigated in this context.

Cyclooxygenase (COX) Inhibition Mechanisms

Direct studies on the cyclooxygenase (COX) inhibition mechanisms of this compound are not present in the reviewed literature. However, the anti-inflammatory properties of benzimidazole derivatives are well-documented, with COX enzymes being a primary target. nih.govnih.govresearchgate.netsemanticscholar.org

A comprehensive review of the structure-activity relationships of benzimidazoles as anti-inflammatory agents indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial for their activity. nih.govnih.gov For instance, certain 2-phenyl-substituted benzimidazoles have shown inhibitory effects on both COX-1 and COX-2. nih.gov The nature of the substituent at the C6 position has been shown to influence the anti-inflammatory action of 1,2,6-trisubstituted benzimidazoles. mdpi.com Specifically, a study on these compounds revealed that the anti-inflammatory activity was inversely related to the length of the linker between a carboxylic acid group at C2 and the benzimidazole core. mdpi.com

Tyrosyl-tRNA Synthetase Inhibition

There is no specific information available regarding the inhibition of tyrosyl-tRNA synthetase (TyrRS) by this compound. TyrRS is an essential enzyme in protein synthesis, making it a target for the development of new antibacterial agents. nih.govresearchgate.net

A patent review on TyrRS inhibitors covers various analogues claimed between 1999 and 2016, but does not mention the specific compound of interest. researchgate.net Research in this area has led to the design and synthesis of 3-aryl-4-arylaminofuran-2(5H)-one derivatives as TyrRS inhibitors, with some compounds showing potent activity against Gram-positive bacteria. nih.gov The structure-activity relationship of these inhibitors revealed that specific substitutions on the aniline (B41778) moiety significantly influenced their enzyme inhibitory activity. nih.gov However, a clear link to benzimidazole derivatives with a propanoic acid at the 6-position is not established in the available literature.

Pin1 Inhibition

While direct studies on this compound are not prevalent, research into structurally related compounds provides insight into potential Pin1 inhibitory activity. Pin1, a peptidyl-prolyl cis-trans isomerase, is a crucial regulator of numerous cellular processes, including cell cycle progression and signal transduction, making it a significant target in cancer therapy.

Conjugates of a close structural analog, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, with 18β-glycyrrhetinic acid derivatives have been synthesized and evaluated as Pin1 inhibitors. Many of these compounds demonstrated enhanced Pin1 inhibitory activity compared to the parent benzimidazole propanoic acid. Notably, some of these synthetic conjugates exhibited potent anti-proliferative effects against prostate cancer cells.

Detailed findings for the most effective of these conjugate compounds are presented below:

CompoundGI50 (PC-3 Cells)Pin1 Inhibition at 10 µM
10a 7.80 µM> 90%
12i 3.52 µM> 90%

This table presents the growth inhibition (GI50) values against the PC-3 prostate cancer cell line and the percentage of Pin1 enzyme inhibition for two of the most potent conjugates of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid.

Structure-activity relationship studies indicated that the specific structure at the C ring of the glycyrrhetinic acid component and the length of the linker connecting it to the benzimidazole moiety were critical for improving biological activity. Further investigation showed that compound 10a was able to decrease the cellular levels of cyclin D1, a key protein in cell cycle regulation.

Nucleic Acid Interactions (DNA Binding and Intercalation)

The benzimidazole scaffold is a well-established pharmacophore known for its ability to interact with DNA. Derivatives of bisbenzimidazole are recognized as minor groove-binding ligands, which form non-covalent bonds within the minor groove of DNA. This binding is a promising mechanism for developing new anticancer agents. The interaction is typically stabilized by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions.

In a study of novel derivatives featuring both imidazo[1,2-a]pyrazine (B1224502) and 1H-benzo[d]imidazole scaffolds, the most potent compound was found to intercalate between DNA base pairs. This mode of interaction was confirmed through DNA binding studies, which determined a binding constant of 1.25 × 10⁴ M⁻¹ for the lead compound with calf thymus DNA. This suggests that compounds containing the benzimidazole ring system have the potential to directly interfere with DNA structure and function.

Microtubule Targeting Mechanisms

Benzimidazole derivatives are widely recognized as microtubule-targeting agents (MTAs), which exert their effects by interfering with the polymerization dynamics of tubulin. This class of compounds includes well-known microtubule-destabilizing agents like nocodazole, albendazole, and fenbendazole. These agents typically bind to β-tubulin, which inhibits microtubule polymerization and leads to the disruption of critical cellular processes such as mitosis and the maintenance of cell structure.

The primary mechanism involves the depolymerization of microtubules, which can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis. For example, the benzimidazole derivative thiabendazole (B1682256) has been shown to affect microtubule growth and organization during mitosis, leading to the formation of aberrant, multipolar spindles. nih.gov This interference with microtubule polymerization is a key factor in the compound's ability to cause chromosomal malsegregation. nih.gov

Interestingly, not all benzimidazole derivatives act as destabilizing agents. Recent research has identified derivatives that function as microtubule-stabilizing agents, a mechanism similar to that of paclitaxel. nih.gov Two such compounds, NI-11 and NI-18, demonstrated significant anticancer activity by stabilizing the microtubule network, as confirmed by tubulin polymerization assays and immunofluorescence. nih.gov

Anticancer Activity of Microtubule-Stabilizing Benzimidazole Derivatives
CompoundIC50 (A549 Cells)IC50 (MCF-7 Cells)IC50 (MRC-5 Normal Cells)
NI-112.90 µM7.17 µM16.9 µM
NI-182.33 µM6.10 µM12.1 µM

This table shows the half-maximal inhibitory concentration (IC50) values for two novel benzimidazole derivatives (NI-11 and NI-18) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, as well as the normal MRC-5 cell line, highlighting their potential as microtubule-stabilizing agents. nih.gov

Elucidation of Molecular Pathways and Cellular Mechanisms

One of the established mechanisms for the anti-inflammatory activity of certain compounds is the inhibition of protein denaturation. Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases. The ability of a compound to prevent this process is a recognized measure of its anti-inflammatory potential.

Recent studies have evaluated novel benzimidazole derivatives for their anti-inflammatory effects using an in vitro protein denaturation method. ijpsjournal.com This assay assesses the ability of a compound to protect proteins, such as bovine serum albumin, from denaturation induced by heat. The results from these studies indicate that newly synthesized benzimidazole derivatives can exhibit anti-inflammatory activity comparable to standard drugs, suggesting that inhibition of protein denaturation is a viable mechanism of action for this class of compounds. ijpsjournal.com

A key mechanism underlying inflammation involves the biosynthesis of prostaglandins, which is mediated by cyclooxygenase (COX) enzymes and terminal prostaglandin (B15479496) synthases. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and COX-2. nih.gov The benzimidazole scaffold has been identified as a promising structure for developing agents that modulate these pathways. nih.gov

Recent research has focused on developing benzimidazole derivatives as selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX that is responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.gov A novel series of benzimidazoles showed potent inhibition of mPGES-1, with the lead compound, AGU654, exhibiting high selectivity and an IC50 value of 2.9 nM in a cell-free assay. nih.gov Metabololipidomics analysis confirmed that this compound selectively suppresses PGE2 production without affecting other prostaglandins. nih.gov In vivo studies further demonstrated that this benzimidazole derivative could significantly reduce fever, inflammation, and inflammatory pain. nih.gov This highlights the potential for benzimidazole-based compounds to act as highly specific anti-inflammatory agents by targeting key enzymes in the prostaglandin synthesis pathway. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity and Binding Affinity

Studies on various benzimidazole (B57391) derivatives consistently demonstrate that modifications to the benzimidazole core and its substituents significantly modulate their biological effects, including anticancer and antimicrobial activities.

For instance, in a series of novel 1H-benzo[d]imidazole derivatives designed as potential anticancer agents, the introduction of different functional groups on a phenyl ring and variations in the length of an alkyl chain at the piperazine (B1678402) end were found to be critical for their activity. nih.gov Specifically, compounds with strong DNA binding affinity and thermal stabilization of AT-sequence-specific DNA showed potent growth inhibition of cancer cell lines. nih.gov This suggests that for 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid, modifications to the propanoic acid side chain or substitutions on the benzimidazole ring could similarly influence its interaction with biological targets.

In another study focused on 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as D-amino acid oxidase (DAAO) inhibitors, the inhibitory potency was heavily dependent on the size and position of substituents on the benzene (B151609) ring. nih.gov This highlights the importance of the substitution pattern on the benzo part of the benzimidazole scaffold. For this compound, this implies that additional substituents on the benzene ring could dramatically alter its biological profile.

Furthermore, research on benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2 inhibitors revealed that substitutions on the imidazole (B134444) ring system are crucial for activity. nih.gov The analysis of these derivatives provides valuable insights for the further development of selective inhibitors, underscoring the importance of fine-tuning the substitution pattern to achieve desired biological effects. nih.gov

The following table summarizes the impact of substituents on the biological activity of various benzimidazole derivatives, which can be extrapolated to predict the behavior of this compound derivatives.

Compound Series Substituent Modification Impact on Biological Activity Reference
1H-benzo[d]imidazolesFunctional groups on phenyl ring, alkyl chain length at piperazine endAltered anticancer activity and DNA binding affinity nih.gov
1-hydroxy-1H-benzo[d]imidazol-2(3H)-onesSize and position on benzene ringDependent inhibitory potency against DAAO nih.gov
Benzo[d]imidazo[1,2-a]imidazolesSubstitutions on the imidazole ringCrucial for TRPM2 inhibitory activity nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives4-nitro phenyl and 2,4-dichloro phenyl moietiesSignificant antitubercular activity semanticscholar.orgrsc.org

Stereochemical Considerations and Their Influence on Biological Response

The stereochemistry of a molecule can have a profound impact on its biological activity. This is particularly relevant for compounds like this compound, which possesses a chiral center at the alpha-carbon of the propanoic acid moiety.

While specific studies on the stereoisomers of this compound are not available, research on other chiral benzimidazole derivatives underscores the importance of stereochemistry. For example, in the synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, the study of the most stable conformer and the investigation of diastereomers were considered important due to the role of stereochemistry in their biological activity. arxiv.org

The differential activity of enantiomers is a well-established principle in pharmacology. It is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities and potencies due to stereospecific interactions with their biological targets. The synthesis and evaluation of individual enantiomers would be a critical step in the development of this compound for any therapeutic application.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. In the absence of a known receptor structure, ligand-based pharmacophore models can be developed based on a series of active compounds.

For the benzimidazole class of compounds, pharmacophore models have been instrumental in designing new derivatives with improved activity. For instance, the design of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2 inhibitors utilized a three-dimensional similarity-based screening strategy with a known non-selective inhibitor as a query structure. nih.gov This approach led to the discovery of a novel tricyclic TRPM2 inhibitor. nih.gov

A hypothetical pharmacophore for this compound could include:

A hydrogen bond donor/acceptor feature from the imidazole N-H groups.

Aromatic/hydrophobic features from the benzene ring.

A hydrogen bond acceptor and/or negatively ionizable feature from the carboxylic acid group of the propanoic acid side chain.

The relative spatial arrangement of these features would be critical for binding to a specific biological target. Further derivatization and biological testing would be necessary to refine such a model.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for 2-(1H-Benzo[d]imidazol-6-yl)propanoic Acid Derivatives

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods remains a priority. Future research in this area will likely focus on several key strategies. One-pot synthesis, which allows for the creation of complex molecules in a single reaction vessel, is a promising approach for generating libraries of this compound derivatives. This method, often catalyzed by agents like triethylamine in acetonitrile, can produce high yields of the desired products. nih.gov The use of nano-catalysts, such as zinc oxide nanoparticles (ZnO NPs), is another emerging trend that offers advantages like higher yields, shorter reaction times, and the potential for catalyst recycling. mdpi.com

Furthermore, the development of novel synthetic pathways for intermediates is crucial. For instance, new methods for creating substituted phenylenediamines and benzaldehydes, the building blocks of many benzimidazole compounds, will facilitate the generation of a wider range of derivatives. nih.govacs.org The exploration of different oxidizing agents, such as sodium metabisulfite, in the condensation reaction can also lead to the synthesis of novel bis-benzimidazole structures. nih.govacs.org These advancements will enable the systematic exploration of the structure-activity relationships of this compound derivatives.

Synthetic StrategyKey AdvantagesPotential Application for this compound Derivatives
One-Pot SynthesisIncreased efficiency, reduced waste, and higher yields. nih.govRapid generation of a diverse library of derivatives for screening.
Nano-catalysisEnvironmentally friendly, recyclable catalysts, and improved reaction kinetics. mdpi.comGreener and more efficient synthesis of the core benzimidazole structure.
Novel Intermediate SynthesisAccess to a broader range of starting materials for diversification. nih.govacs.orgCreation of derivatives with novel substitution patterns for enhanced biological activity.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the optimization of lead compounds. For this compound and its derivatives, advanced computational techniques will play a pivotal role in future research. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, can be used to identify key structural features required for potency and selectivity. nih.gov

Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to explain their mechanism of action at the atomic level. nih.govnih.gov For instance, docking studies can reveal crucial hydrogen bonding and hydrophobic interactions within the active site of an enzyme. eco-vector.com Furthermore, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system. eco-vector.com These computational approaches, combined with experimental data, will facilitate the rational design of more effective and selective derivatives of this compound.

Computational TechniqueApplication in Drug DiscoveryRelevance to this compound Research
QSARPredicting biological activity based on chemical structure. nih.govIdentifying key structural modifications to enhance therapeutic efficacy.
Molecular DockingVisualizing and predicting the binding of a ligand to a receptor. nih.govnih.govUnderstanding the mechanism of action and guiding the design of more potent inhibitors.
Molecular DynamicsSimulating the movement of atoms and molecules over time. eco-vector.comAssessing the stability of the ligand-receptor complex and refining binding predictions.

Exploration of New Biological Targets and Pathways for Benzimidazole Propanoic Acids

The benzimidazole nucleus is known to interact with a wide range of biological targets, and future research will continue to uncover new therapeutic applications for benzimidazole propanoic acids. researchgate.net A significant area of focus is in oncology, where benzimidazole derivatives have shown promise as anticancer agents. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule formation, and modulation of signaling pathways involved in cell proliferation and apoptosis. nih.govfrontiersin.org

Future studies will likely investigate the potential of this compound derivatives to target novel cancer-related proteins and pathways. For example, AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, has emerged as a promising target for the treatment of metabolic diseases and cancer. nih.govresearchgate.net The development of benzimidazole-based AMPK activators could represent a novel therapeutic strategy. nih.govresearchgate.net Additionally, the exploration of these compounds as inhibitors of other enzymes, such as kinases and polymerases, could lead to the discovery of new treatments for a variety of diseases. nih.gov

Design of Targeted Derivatives with Enhanced Selectivity and Potency

A major goal in drug development is to design molecules that are highly selective for their intended target, thereby minimizing off-target effects and improving the therapeutic window. Future research on this compound will focus on the design of targeted derivatives with enhanced selectivity and potency. This can be achieved through a combination of strategies, including structure-based drug design and the incorporation of specific functional groups to optimize interactions with the target protein.

Q & A

Q. How can researchers optimize the synthesis of 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid to improve yield and purity?

Methodological Answer: Synthetic optimization can be achieved through:

  • Catalyst Selection : Use manganese(IV) oxide in dichloromethane for oxidation steps, which has shown 85% yield in analogous benzoimidazole syntheses .
  • Reaction Conditions : Refluxing in isopropanol with iodine as a catalyst (3 hours, monitored via TLC) has been effective for similar heterocyclic systems .
  • Purification : Recrystallization from ethanol or gradient HPLC can enhance purity, as demonstrated in oxadiazole-benzoimidazole hybrid syntheses .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the benzoimidazole core and propanoic acid substituent. For analogs, signals at δ 7.5–8.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (propanoic acid chain) are diagnostic .
  • HRMS : Accurately determines molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm, as used in oxadiazole derivatives .
  • HPLC-PDA : Ensures >95% purity, particularly for compounds with polar functional groups .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of benzoimidazole derivatives like this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : The B3LYP functional with exact-exchange corrections (e.g., hybrid functionals) provides accurate thermochemical data (average deviation: 2.4 kcal/mol for atomization energies) .
  • Molecular Dynamics (MD) Simulations : Useful for studying solvation effects and protein-ligand interactions, particularly for derivatives targeting enzymes like Pin1 .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups enhancing bioactivity?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, methoxy) at the benzoimidazole C2 or propanoic acid chain, as seen in Pin1 inhibitors with anti-prostate cancer activity .
  • In Silico Docking : Use AutoDock or Schrödinger to map interactions with target proteins (e.g., Pin1’s catalytic domain), prioritizing residues like Cys113 or His59 for covalent modification .

Q. What strategies address poor aqueous solubility of this compound during biological testing?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes, which improved solubility for similar imidazole derivatives .

Q. How can researchers resolve contradictions in reported biological activities of benzoimidazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, Pin1 inhibition varies between DU145 and PC3 prostate cancer models due to differential enzyme expression .
  • Dose-Response Validation : Re-evaluate hit compounds using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

  • In Vitro : Use prostate cancer cell lines (DU145, LNCaP) for cytotoxicity assays (MTT/CellTiter-Glo), as analogs showed IC50 values of 5–10 µM .
  • In Vivo : Xenograft models in nude mice (e.g., PC3 tumors) with daily oral dosing (10–50 mg/kg) and tumor volume monitoring over 4 weeks .

Q. How can researchers design experiments to assess metabolic stability?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks, as imidazole derivatives often interact with CYPs .

Q. What statistical approaches are recommended for analyzing SAR data?

Methodological Answer:

  • Multivariate Analysis : Partial Least Squares Regression (PLSR) to correlate molecular descriptors (e.g., logP, TPSA) with bioactivity .
  • Cluster Analysis : Group compounds by structural motifs (e.g., substituent position) to identify activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.